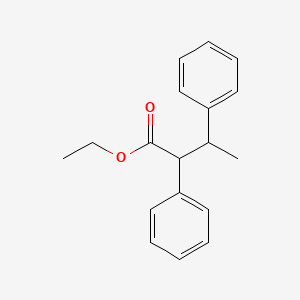
Ethyl 2,3-diphenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-diphenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is known for its unique structure, which includes two phenyl groups attached to a butanoate backbone. Its chemical formula is C18H20O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2,3-diphenylbutanoate can be synthesized through various methods. One common method involves the Claisen condensation reaction, where ethyl phenylacetate reacts with benzyl bromide in the presence of a strong base like sodium amide . The reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions. The process requires precise control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,3-diphenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,3-diphenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-diphenylbutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The phenyl groups may interact with aromatic receptors or enzymes, influencing biological processes .
Comparación Con Compuestos Similares
Ethyl phenylacetate: Another ester with a simpler structure, used in fragrances and flavorings.
Ethyl benzoate: Known for its pleasant odor and used in perfumes.
Methyl butyrate: A smaller ester with a fruity smell, used in flavorings
Uniqueness: Ethyl 2,3-diphenylbutanoate stands out due to its dual phenyl groups, which impart unique chemical and physical properties. This structural feature makes it more versatile in synthetic applications and potentially more active in biological systems compared to simpler esters .
Propiedades
Número CAS |
93902-88-6 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
ethyl 2,3-diphenylbutanoate |
InChI |
InChI=1S/C18H20O2/c1-3-20-18(19)17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3 |
Clave InChI |
MPHDMYFGULPVHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


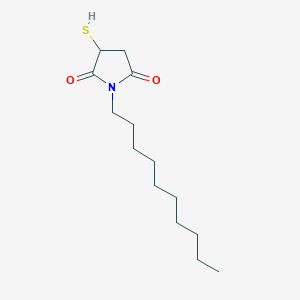

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
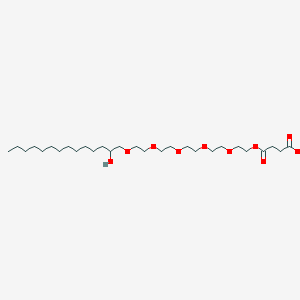

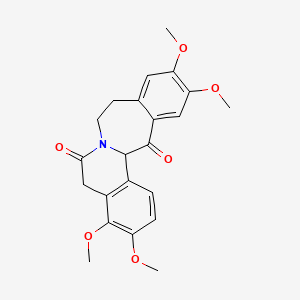
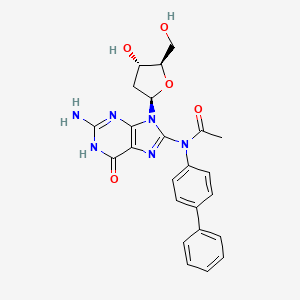
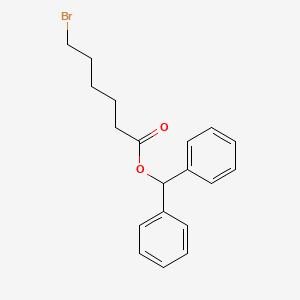
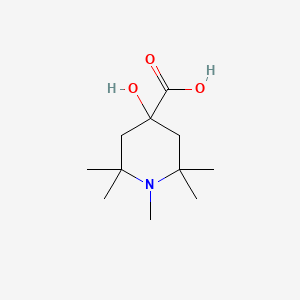
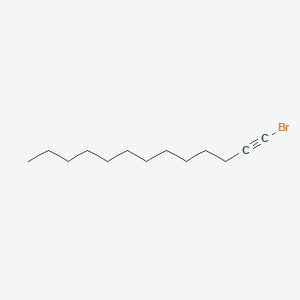
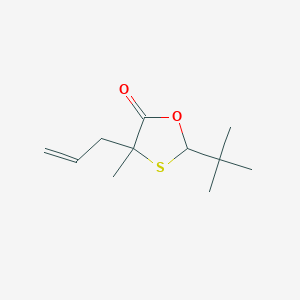
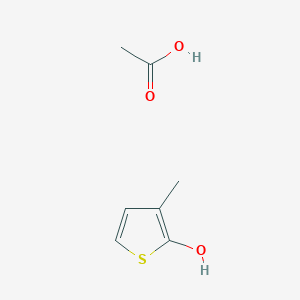
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)

